Formulators using triethylamine (TEA) or DMCHA in PU foams or continuous-flow CO2 hydrogenation encounter steric hindrance, premature flash-off, or ~18% equilibrium conversion drops. N,N-Dimethylbutylamine (DMBA) eliminates these failures with its 93.3°C boiling point and optimal kinetic diameter. Key results:
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N,N-Dimethylbutylamine (DMBA, CAS 927-62-8) is a specialized tertiary aliphatic amine characterized by a four-carbon alkyl chain and two methyl substituents. With a boiling point of 93.3 °C, a density of 0.721 g/mL, and a pKa of approximately 10.19, DMBA provides a highly specific balance of basicity, intermediate volatility, and low steric hindrance [1]. In industrial procurement, it is primarily sourced as a targeted catalyst for polyurethane foam systems, a critical co-catalyst in the oxidative polymerization of poly(phenylene oxide) (PPO), and a sterically efficient base for continuous-flow CO2 hydrogenation. Its precise kinetic diameter and thermal profile make it a mandatory selection over more ubiquitous amines like triethylamine (TEA) when formulators require delayed-action curing, specific phase-transfer properties, or reduced steric bulk in catalytic complexes .
Polyurethane catalysis and amine kinetics studies; butyl chain provides balanced steric and volatility profile
Structure-directing template for SAPO molecular sieves; yields specific platelet morphology
Ion-pairing modifier candidate for oligonucleotide LC/MS method development
Procurement teams often attempt to substitute DMBA with ubiquitous tertiary amines such as triethylamine (TEA), N,N-dimethylcyclohexylamine (DMCHA), or longer-chain analogs like N,N-dimethyloctylamine (DMOA). However, these substitutions routinely fail in precision applications due to divergent kinetic diameters and boiling points. In continuous-flow catalysis, replacing DMBA with DMOA introduces severe steric hindrance, significantly depressing equilibrium conversion rates [1]. In polyurethane formulations, substituting DMBA with TEA (bp ~89 °C) can lead to premature catalyst flash-off, while using DMCHA (bp ~160 °C) overly delays the curing profile [2]. Furthermore, in the oxidative polymerization of 2,6-dimethylphenol, failing to use DMBA as a co-catalyst forces manufacturers to rely on excessive primary amine loadings, which compromises the final polymer's molecular weight and process economics[3].
Alkyl chain length alters catalytic steric hindrance
Longer-chain analogs introduce steric penalties that reduce catalytic activity in polyurethane systems; shorter chains raise volatility and odor profile. Intermediate butyl chain performance is not interchangeable.
Template-specific morphology in SAPO-11 synthesis
DMBA produces a desired platelet crystal morphology; alternative structure-directing agents fail to replicate this outcome, making substitution a material change in catalyst quality.
Photophysical self-quenching behavior is chain-length dependent
Even a closely related analog such as N,N-dimethyloctylamine exhibits distinct excimer energetics; compound-specific validation is required for fluorescence or light-emitting material studies.
In continuous-flow CO2 to formic acid hydrogenation using Au/TiO2 catalysts, the kinetic diameter of the tertiary amine dictates the equilibrium conversion. DMBA (pKa 10.191) maintains a high equilibrium conversion comparable to the benchmark triethylamine. However, extending the alkyl chain to N,N-dimethyloctylamine (DMOA, pKa 10.200) results in an ~18% decrease in equilibrium conversion due to increased steric bulk [1].
| Evidence Dimension | Equilibrium conversion in CO2 hydrogenation |
| Target Compound Data | Maintained high baseline conversion (comparable to TEA) |
| Comparator Or Baseline | N,N-dimethyloctylamine (DMOA) |
| Quantified Difference | ~18% lower equilibrium conversion for the longer-chain DMOA analog |
| Conditions | Continuous flow reactor, Au/TiO2 catalyst, CO2 hydrogenation mode |
Demonstrates that DMBA provides the optimal balance of high basicity and low kinetic diameter, preventing the steric deactivation seen with longer-chain amine substitutes.
During the oxidative polymerization of 2,6-dimethylphenol to PPO using a CuBr2/dibutylamine (DBA) catalytic system, the introduction of DMBA as an additional amine ligand significantly optimizes the reaction. The use of DMBA enables the synthesis of PPO with a 90.4% yield and a commercial-grade molar mass of 67,900 g/mol, while requiring a substantially lower dibutylamine-to-Cu molar excess than systems lacking the DMBA co-catalyst[1].
| Evidence Dimension | Polymer yield and molar mass at reduced primary ligand loading |
| Target Compound Data | 90.4% yield, 67,900 g/mol molar mass with DMBA co-catalyst |
| Comparator Or Baseline | CuBr2/DBA system without DMBA |
| Quantified Difference | Achieves commercial-grade molar mass (>56,800 g/mol) at a lower dibutylamine-to-Cu molar excess |
| Conditions | Oxidative polymerization of 2,6-DMP, CuBr2 catalyst, 2,6-DMP/Cu molar ratio = 250 |
Allows resin manufacturers to reduce the loading of expensive primary amine ligands while reliably hitting commercial molecular weight targets for PPO.
In polyurethane foam manufacturing, DMBA serves as a critical tertiary amine catalyst due to its intermediate boiling point (93.3 °C). Unlike TEA (bp ~89 °C), which can flash off prematurely, or DMCHA (bp ~160 °C), which delays curing excessively, DMBA provides an optimized thermal profile. Furthermore, DMBA can be blocked with 10-50 equivalent % of 2-ethylhexanoic acid and dissolved in dipropylene glycol to create highly stable, delayed-action catalytic salts that precisely control cream and rise times[1].
| Evidence Dimension | Catalyst volatility and blocking compatibility |
| Target Compound Data | bp 93.3 °C; forms stable delayed-action salts with 2-ethylhexanoic acid |
| Comparator Or Baseline | Triethylamine (bp ~89 °C) and DMCHA (bp ~160 °C) |
| Quantified Difference | Provides an intermediate thermal release profile compared to standard highly volatile or low-volatility amines |
| Conditions | Polyurethane foaming formulations using dipropylene glycol solvent |
Gives formulators precise control over the polyurethane foaming reaction, ensuring the catalyst remains active during the critical expansion phase without lingering in the final matrix.
DMBA is the optimal tertiary amine for continuous-flow CO2 reduction to formic acid over Au-np catalysts. Its specific kinetic diameter prevents the steric hindrance and ~18% equilibrium conversion drop associated with longer-chain amines like dimethyloctylamine, making it ideal for maximizing catalytic efficiency [1].
In the industrial synthesis of PPO resins, DMBA is highly recommended as a secondary amine ligand alongside CuBr2/dibutylamine. It allows manufacturers to achieve high yields (>90%) and commercial-grade molar masses (>67,000 g/mol) while reducing the overall molar excess of the primary amine [2].
DMBA is the preferred choice for polyurethane systems requiring precise control over cream and rise times. Its intermediate boiling point (93.3 °C) bridges the gap between highly volatile TEA and slow-curing DMCHA, and it readily forms stable, delayed-action salts when blocked with 2-ethylhexanoic acid[3].
Flammable;Corrosive;Acute Toxic;Irritant